![molecular formula C24H22ClN3O5S B1253774 [4-(2-Chlorophenyl)sulfonyl-3-nitrophenyl]-[4-(phenylmethyl)-1-piperazinyl]methanone](/img/structure/B1253774.png)
[4-(2-Chlorophenyl)sulfonyl-3-nitrophenyl]-[4-(phenylmethyl)-1-piperazinyl]methanone
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Overview
Description
[4-(2-chlorophenyl)sulfonyl-3-nitrophenyl]-[4-(phenylmethyl)-1-piperazinyl]methanone is a C-nitro compound.
Scientific Research Applications
Synthesis and Therapeutic Potential
Synthesis Process
A series of compounds similar to [4-(2-Chlorophenyl)sulfonyl-3-nitrophenyl]-[4-(phenylmethyl)-1-piperazinyl]methanone have been synthesized, demonstrating their potential as therapeutic agents. One such process involves coupling 2-furyl(1-piperazinyl)methanone with various halides, showcasing the versatility of these compounds in synthesis ((Abbasi et al., 2019)).
Enzyme Inhibitory Activity
Some derivatives of this compound exhibited considerable inhibitory activity against α-glucosidase, an enzyme relevant in diabetes management. This suggests potential therapeutic applications in treating diabetes or related metabolic disorders ((Abbasi et al., 2019)).
Anticancer and Antituberculosis Studies
Derivatives of this compound were also tested for anticancer and antituberculosis properties. Some showed promising results against specific cancer cell lines and tuberculosis bacteria, indicating potential use in developing treatments for these diseases ((Mallikarjuna et al., 2014)).
Alzheimer’s Disease Therapy
A derivative of this compound showed promise as a template for developing new drugs against Alzheimer's disease, due to its moderate enzyme inhibitory potentials and mild cytotoxicity ((Hassan et al., 2018)).
Antibacterial and Antifungal Activities
Certain derivatives have exhibited significant antibacterial and antifungal activities, suggesting potential use in developing new antimicrobial agents ((Wang et al., 2011)).
Other Applications
Molecular Interactions
The compound's derivatives have been studied for their interactions with various nucleophiles, providing insights into their chemical reactivity and potential for forming complex molecular structures ((Pouzet et al., 1998)).
Clathrate Formation
Studies on the clathrate formation of derivatives of this compound with benzene demonstrate its potential in forming complex molecular structures, which can have implications in various fields, including materials science ((Eto et al., 2011)).
Corrosion Inhibition
A derivative of this compound was used as an inhibitor for the prevention of mild steel corrosion, suggesting its utility in industrial applications, particularly in corrosion control ((Singaravelu & Bhadusha, 2022)).
Synthetic Route Development
Efficient synthetic routes for related compounds have been developed, indicating the feasibility of large-scale production and potential for various applications ((Narsaiah & Narsimha, 2011)).
Crystal Structure Analysis
The crystal structure of related compounds has been analyzed, providing insights into their molecular configuration and potential for designing structurally related pharmaceuticals ((Revathi et al., 2015)).
properties
Product Name |
[4-(2-Chlorophenyl)sulfonyl-3-nitrophenyl]-[4-(phenylmethyl)-1-piperazinyl]methanone |
---|---|
Molecular Formula |
C24H22ClN3O5S |
Molecular Weight |
500 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-[4-(2-chlorophenyl)sulfonyl-3-nitrophenyl]methanone |
InChI |
InChI=1S/C24H22ClN3O5S/c25-20-8-4-5-9-22(20)34(32,33)23-11-10-19(16-21(23)28(30)31)24(29)27-14-12-26(13-15-27)17-18-6-2-1-3-7-18/h1-11,16H,12-15,17H2 |
InChI Key |
PLEPZKJLVYQJMF-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC(=C(C=C3)S(=O)(=O)C4=CC=CC=C4Cl)[N+](=O)[O-] |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC(=C(C=C3)S(=O)(=O)C4=CC=CC=C4Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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